![molecular formula C21H25FN2O5S B6557289 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide CAS No. 1040642-53-2](/img/structure/B6557289.png)
N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a compound that contains a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety . This moiety is an isoquinoline that is 1,2,3,4-tetrahydroisoquinoline substituted by methoxy groups at positions 6 and 7 . It has a role as a plant metabolite and is a member of isoquinolines, an aromatic ether, a diether, and an isoquinoline alkaloid . It is functionally related to a norsalsolinol .
Molecular Structure Analysis
The molecular structure of “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is complex due to the presence of multiple functional groups. The compound contains a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a nitrogen atom . This moiety is substituted by methoxy groups at positions 6 and 7 .Chemical Reactions Analysis
The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 . YM758 is a novel inhibitor of the “funny” If current channel (If channel) that is expressed in the sinus node of the heart . The metabolites of YM758 were identified in human urine, plasma, and feces .Scientific Research Applications
Medicinal Chemistry and Drug Development
Influenza Virus Inhibitors: Derivatives of this compound have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . These inhibitors play a crucial role in preventing viral replication.
Parkinson’s Disease Treatment: The compound’s structural similarity to 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (isolated from Mucuna pruriens) suggests potential use in Parkinson’s disease management. The latter acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids: (including our compound) serve as essential building blocks for natural product synthesis and synthetic pharmaceuticals. Researchers have shown growing interest in these compounds . Their optically pure forms are particularly valuable.
Chiral Tetrahydroisoquinoline Derivatives
Researchers have explored modifications of the Pomeranz–Fritsch process for synthesizing chiral tetrahydroisoquinoline derivatives. These compounds exhibit diverse biological activities and are relevant in drug discovery .
Mechanism of Action
The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 . YM758 is a novel inhibitor of the “funny” If current channel (If channel) that is expressed in the sinus node of the heart . The If channel plays a crucial role in controlling the heart rate, and inhibitors of this channel are being developed as treatments for stable angina and atrial fibrillation .
Future Directions
The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 , which is being developed as a treatment for stable angina and atrial fibrillation . Future research may focus on further understanding the pharmacological functions of this compound and its parent drug, as well as their roles in the treatment of heart conditions .
properties
IUPAC Name |
N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-12-16-8-10-24(14-17(16)13-20(19)29-2)30(26,27)11-3-9-23-21(25)15-4-6-18(22)7-5-15/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYVKVLRUDZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.